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Compound of Interest

Compound Name:
ethyl 4-methyl-1H-pyrrole-2-

carboxylate

Cat. No.: B1582547 Get Quote

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Synthesis,

Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 4-methyl-1H-pyrrole-2-
carboxylate, a heterocyclic compound of significant interest in the field of medicinal chemistry.

The pyrrole ring is a fundamental structural motif found in numerous natural products and

synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1][2] This

document will delve into the core physicochemical properties, synthesis methodologies,

chemical reactivity, and strategic applications of this specific pyrrole derivative, offering

valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Physicochemical and Spectroscopic Profile
Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a stable, crystalline solid at room temperature.[3]

A thorough understanding of its properties is the first step in its effective application in a

research setting.

Chemical and Physical Properties
The key identifying and physical properties of ethyl 4-methyl-1H-pyrrole-2-carboxylate are

summarized below for quick reference.
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Property Value Source(s)

IUPAC Name
ethyl 4-methyl-1H-pyrrole-2-

carboxylate
[4]

CAS Number 40611-85-6 [3][4]

Molecular Formula C₈H₁₁NO₂ [3][4]

Molecular Weight 153.18 g/mol [3][4]

Melting Point 43°C [3]

Boiling Point 264.9 ± 20.0 °C at 760 mmHg [3]

Density 1.1 ± 0.1 g/cm³ [3]

Flash Point 114.0 ± 21.8 °C [3]

LogP 2.19 [3]

SMILES CCOC(=O)C1=CC(=CN1)C [4]

InChIKey
RWFKYBVNHRKZSN-

UHFFFAOYSA-N
[4]

Spectroscopic Signature
Structural confirmation and purity assessment rely on standard spectroscopic techniques.

While a dedicated spectrum for this specific compound is not publicly cataloged, its signature

can be reliably predicted based on its structure and data from closely related analogues.[5][6]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group

(a triplet and a quartet), a singlet for the methyl group on the pyrrole ring, two distinct signals

for the two protons on the pyrrole ring, and a broad singlet for the N-H proton.

¹³C NMR: The carbon NMR would reveal eight unique carbon signals, including the

characteristic carbonyl carbon of the ester at a downfield shift (typically >160 ppm), signals

for the four sp² carbons of the pyrrole ring, and signals for the ethyl and methyl carbons.[6]

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption

for the C=O stretch of the ester group (~1700-1720 cm⁻¹), a moderate N-H stretch (~3300
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cm⁻¹), and characteristic C-H and C-N stretches.

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 153,

corresponding to the exact mass.[3]

Synthesis Methodologies: A Strategic Overview
The synthesis of substituted pyrroles is a well-established area of organic chemistry. For ethyl
4-methyl-1H-pyrrole-2-carboxylate, several strategic approaches can be envisioned, with the

Knorr-type synthesis being a prominent and adaptable method.[7]

Knorr-Type Reductive Condensation
The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole

ring from α-amino-ketones and β-ketoesters. A modern, regioselective approach involves the

reductive condensation of an enaminone with an activated oxime, which provides a reliable

pathway to the target molecule.[7]

Causality and Mechanistic Insight: This reaction proceeds through the initial reduction of the

oxime to form a reactive enamine intermediate. This intermediate then undergoes a

nucleophilic attack on the carbonyl carbon of the enaminone partner, followed by cyclization

and dehydration to form the aromatic pyrrole ring. The choice of starting materials dictates the

final substitution pattern, making it a highly versatile method.
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Ethyl 2-oximinoacetoacetate
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Reducing Agent (e.g., Zn/AcOH)

Aqueous Workup & Extraction
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Purification (Crystallization/Chromatography) Ethyl 4-methyl-1H-pyrrole-2-carboxylateIsolated Product

Click to download full resolution via product page

Caption: Workflow for Knorr-type synthesis of the target pyrrole.

Experimental Protocol: Knorr-Type Synthesis

Reaction Setup: To a solution of ethyl 2-oximinoacetoacetate (1 equivalent) in acetic acid,

add the corresponding enaminone (1.1 equivalents).

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add activated zinc dust (2-3

equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.

Reaction Progression: After the addition is complete, allow the mixture to stir at room

temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Workup: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate

with water and neutralize carefully with a saturated solution of sodium bicarbonate.

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic

layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude

product by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield the pure ethyl 4-methyl-1H-pyrrole-2-
carboxylate.

Chemical Reactivity and Synthetic Utility
Ethyl 4-methyl-1H-pyrrole-2-carboxylate is not merely a final product but a versatile

intermediate for creating a library of more complex molecules. Its reactivity is centered around

the N-H proton, the ester functionality, and the aromatic ring.

Key Reactive Sites:

N-H Site: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable

base, allowing for N-alkylation or N-acylation to introduce diverse substituents. This is a

critical step in modulating the molecule's steric and electronic properties for drug design.

Ester Group: The ethyl ester is a versatile handle. It can be readily hydrolyzed to the

corresponding carboxylic acid, which serves as a precursor for amides, or reduced to a

primary alcohol.[8] The synthesis of pyrrole-2-carboxamides, in particular, has been a fruitful

avenue for developing potent anti-tubercular agents.[9]

Pyrrole Ring: While the ester group is electron-withdrawing and deactivates the ring towards

electrophilic substitution, reactions at the C5 position are still possible under specific

conditions.
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Caption: Key derivatization pathways from the core molecule.

Applications in Drug Development
The pyrrole scaffold is a "privileged structure" in medicinal chemistry due to its ability to

participate in hydrogen bonding and hydrophobic interactions, making it an ideal core for

targeting various biological macromolecules.[2][10] Derivatives of pyrrole-2-carboxylates are

central to numerous therapeutic areas.

Anticancer Agents
Functionalized pyrroles are crucial chemotypes for designing protein kinase inhibitors, which

can block abnormal cell signaling pathways that drive cancer growth.[6][11] The carbonyl group

of the ester and the N-H proton can act as key hydrogen bond acceptors and donors,

respectively, anchoring the molecule in the active site of kinases. Sunitinib, a multi-targeted

receptor tyrosine kinase inhibitor, prominently features a substituted pyrrole core.[6][11]

Antibacterial Agents
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There is a pressing need for new antibacterial agents to combat rising drug resistance. Pyrrole-

2-carboxylate and its amide derivatives have shown significant promise, particularly as

inhibitors of Mycobacterium tuberculosis.[12] Recent studies have identified pyrrole-2-

carboxamides as potent inhibitors of the mycobacterial membrane protein MmpL3, which is

essential for transporting mycolic acids and building the bacterial cell wall.[9] Structure-activity

relationship (SAR) studies have revealed that bulky substituents on the carboxamide and

specific electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[9]

Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Core Scaffold

R¹ Position (N1)

Modulate Lipophilicity & Sterics

R² Position (C2-Ester)

Convert to Amide for H-Bonding
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SAR SAR SAR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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